1-Benzoyl-4-oxo-3-prop-2-enylpyrrolidine-3-carbonitrile
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Overview
Description
The compound identified by the Chemical Abstracts Service number 132987873 is a chemical entity with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves a series of chemical reactions that require precise conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst and magnesium metal, utilizing a mechanical grinding method .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis techniques. These methods are optimized for efficiency and yield, ensuring that the compound can be produced in sufficient quantities for commercial use. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions often involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions may produce halogenated derivatives.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Benzoyl-4-oxo-3-prop-2-enylpyrrolidine-3-carbonitrile include other indole derivatives and halogenated hydrocarbons. These compounds share structural similarities but may differ in their specific chemical properties and applications.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties, which make it particularly suitable for certain applications. For example, its specific reactivity and stability under various conditions may make it more advantageous for use in certain industrial processes or research studies.
Properties
IUPAC Name |
1-benzoyl-4-oxo-3-prop-2-enylpyrrolidine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-8-15(10-16)11-17(9-13(15)18)14(19)12-6-4-3-5-7-12/h2-7H,1,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEMIZOQFXZVCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CN(CC1=O)C(=O)C2=CC=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1(CN(CC1=O)C(=O)C2=CC=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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